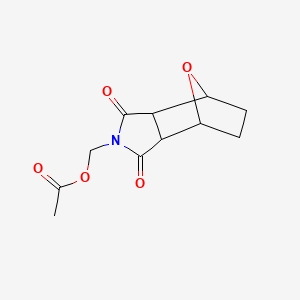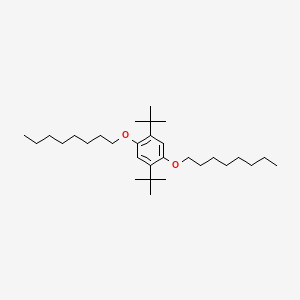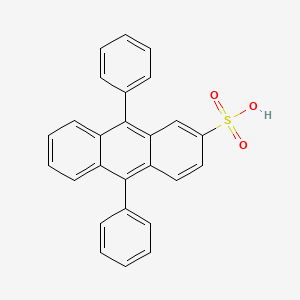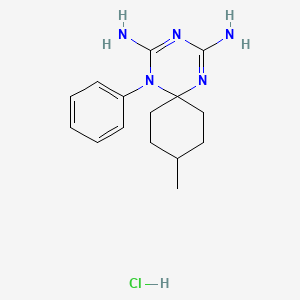
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride: This compound has garnered attention due to its promising antimycobacterial activities and low cytotoxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride typically involves the following steps :
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving appropriate precursors.
Introduction of Amino Groups: The amino groups are introduced via nucleophilic substitution reactions.
Methylation and Phenylation: Methyl and phenyl groups are added through alkylation and arylation reactions, respectively.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride undergoes several types of chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride has several scientific research applications :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis, showing potential as an anti-tubercular agent.
Medicine: Investigated for its potential in treating multi-drug resistant and extensively-drug resistant tuberculosis.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride involves the inhibition of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis . By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. This inhibition leads to the suppression of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Triazaspiro(5.5)undecan-2-one Derivatives: These compounds are also known for their inhibitory activity against various enzymes.
Other 1,3,5-Triazaspiro(5.5)undeca-2,4-dienes: Similar compounds with different substituents have been studied for their biological activities.
Uniqueness
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride stands out due to its selective inhibition of Mycobacterium tuberculosis DHFR and its low cytotoxicity . This makes it a promising candidate for further development as an anti-tubercular agent.
Propiedades
Número CAS |
73941-04-5 |
|---|---|
Fórmula molecular |
C15H22ClN5 |
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
9-methyl-5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21N5.ClH/c1-11-7-9-15(10-8-11)19-13(16)18-14(17)20(15)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3,(H4,16,17,18,19);1H |
Clave InChI |
UXBFGMSWUBOWFW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CC1)N=C(N=C(N2C3=CC=CC=C3)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


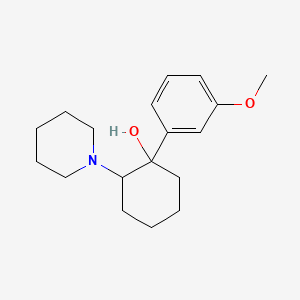
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
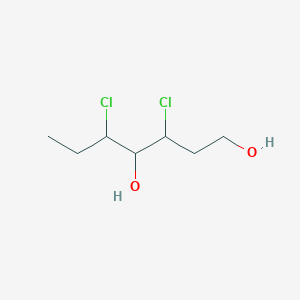

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
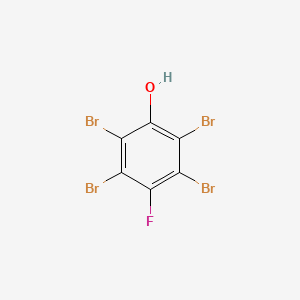

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
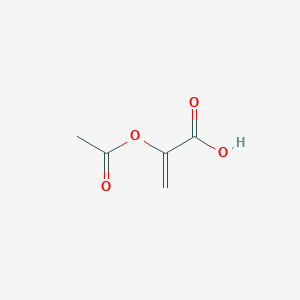
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
